molecular formula C17H22N6O2 B15150922 N~4~-cyclohexyl-N~2~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-cyclohexyl-N~2~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Katalognummer: B15150922
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: DMYMFQZTHRXOHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a heteroaryl derivative known for its potential applications in pharmaceutical compositions, particularly in the prevention or treatment of cancer. This compound is characterized by its unique structure, which includes a cyclohexyl group, a 3-methylphenyl group, and a nitropyrimidine core.

Vorbereitungsmethoden

The synthesis of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its potential as a kinase inhibitor, which can suppress the proliferation of cancer cells. This compound is also explored for its role in modulating various biological pathways, making it a valuable tool in drug discovery and development.

Wirkmechanismus

The mechanism of action of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can be compared with other kinase inhibitors, such as Ruxolitinib, Tofacitinib, Oclacitinib, and Baricitinib. These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications. The unique structure of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE provides distinct advantages in terms of selectivity and potency.

Eigenschaften

Molekularformel

C17H22N6O2

Molekulargewicht

342.4 g/mol

IUPAC-Name

4-N-cyclohexyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O2/c1-11-6-5-9-13(10-11)20-17-21-15(18)14(23(24)25)16(22-17)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H4,18,19,20,21,22)

InChI-Schlüssel

DMYMFQZTHRXOHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.